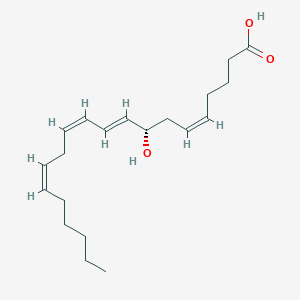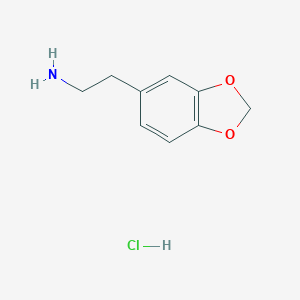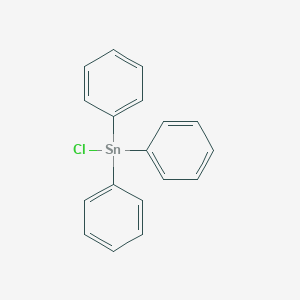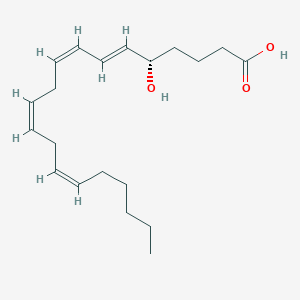
8S-HETE
Übersicht
Beschreibung
8(S)-HETE is a HETE having an (8S)-hydroxy group and (5Z)-, (9E)-, (11Z)- and (14Z)-double bonds. It is functionally related to an icosa-5,9,11,14-tetraenoic acid. It is a conjugate acid of an 8(S)-HETE(1-). It is an enantiomer of an 8(R)-HETE.
Wissenschaftliche Forschungsanwendungen
Rolle bei der Entwicklung von Epidermaltumoren
8S-HETE, das Produkt von 8S-Lipoxygenase (8SLOX), spielt eine bedeutende Rolle bei der Entwicklung von Epidermaltumoren in Papillomen und induziert chromosomale Veränderungen in basalen Keratinozyten . Dies deutet darauf hin, dass this compound ein potenzielles Ziel für therapeutische Interventionen bei Hautkrebs sein könnte.
Beteiligung an entzündlichen Dermatosen
Es wurde beobachtet, dass this compound bei entzündlichen Dermatosen hochreguliert ist . Dies deutet darauf hin, dass es an der Pathogenese dieser Erkrankungen beteiligt sein könnte und einen weiteren Weg für die therapeutische Zielsetzung bietet.
Potenzieller Inhibitor von 8S-Lipoxygenase
Es wurde festgestellt, dass bestimmte bioaktive Verbindungen aus Heilpflanzen das 8S-LOX-Protein hemmen, das this compound produziert . Diese Verbindungen könnten möglicherweise zu Medikamenten zur Behandlung entzündlicher Hauterkrankungen wie Psoriasis entwickelt werden .
Produktion von biologisch aktiven Metaboliten
this compound ist ein Produkt der Oxidation von Arachidonsäure durch Lipoxygenasen . Diese Enzyme produzieren biologisch aktive oxidative Metaboliten, darunter Leukotriene, Lipoxine und Prostaglandine, die die Entzündungsreaktionen im Körper modulieren .
Biotechnologische Produktion
Rekombinante Escherichia coli-Zellen, die Maus-Arachidonat-8S-Lipoxygenase exprimieren, wurden für die quantitative biotechnologische Produktion von this compound verwendet . Dies stellt eine neuartige Methode zur Produktion dieser Verbindung dar, die verschiedene Anwendungen in Forschung und Medizin haben könnte .
6. Rolle bei Zellteilung und -differenzierung this compound stimuliert den Peroxisomen-Proliferator-aktivierten Rezeptor (PPAR)-alpha und aktiviert so die Zellteilung und -differenzierung in murinen Keratinozyten . Dies deutet darauf hin, dass this compound eine Rolle bei der Regulierung des Zellwachstums und der Entwicklung spielen könnte.
Wirkmechanismus
Target of Action
8S-HETE, a product of the 8S-lipoxygenase (8S-LOX) enzyme, primarily targets suprabasal keratinocytes . The 8S-LOX enzyme is expressed in these cells and plays a significant role in epidermal tumor development in papillomas and induces chromosomal alterations in basal keratinocytes .
Mode of Action
This compound interacts with its targets, the suprabasal keratinocytes, by activating the protein kinase C (PKC) and peroxisome proliferator-activated receptor α (PPARα) . This activation leads to changes in the cells, such as increased differentiation and keratin-1 expression .
Biochemical Pathways
The 8S-LOX enzyme metabolizes arachidonic acid to produce this compound . This compound then stimulates the PPARα, thereby activating cell division and differentiation in murine keratinocytes . This process affects the lipoxygenase pathway, which is involved in the production of biologically active oxidative metabolites, including leukotrienes, lipoxins, and prostaglandins .
Result of Action
The action of this compound results in increased differentiation of keratinocytes and higher levels of keratin-1 expression . This suggests that this compound plays an important role in skin health and could potentially be involved in the pathogenesis of skin disorders .
Action Environment
The action of this compound is influenced by the environment within the cells and the overall physiological state of the organism. For instance, the expression of 8S-LOX, and thus the production of this compound, can be induced by irritation of the epidermis . Furthermore, the activity of this compound may be affected by other factors in the cellular environment, such as the presence of other signaling molecules and the overall health and state of the cells.
Biochemische Analyse
Biochemical Properties
8S-HETE interacts with various enzymes, proteins, and other biomolecules. It activates mouse keratinocyte protein kinase C with an IC 50 of 100 µM . This compound also activates PPARα selectively at concentrations as low as 0.3 µM . The stereochemical assignment of the (S) enantiomer is based on comparison of chiral HPLC retention times to published results .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces cellular hypertrophy in RL-14 cells through MAPK- and NF-κB-dependent mechanism . It also plays an important role in keratinocyte differentiation and that at least some of its effects are mediated by PPARα .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces the NF-κB activity as well as it significantly induces the phosphorylation of ERK1/2 . Blocking the induction of NF-κB, ERK1/2, and sEH signaling pathways significantly inhibited this compound-induced cellular hypertrophy .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Under the optimal hydroxylation conditions of pH 7.5, 30 C, 5% (v/v) ethanol, 15 g cells l-1, and 5 mM substrate, AA, EPA, and DHA were hydroxylated into 4.37 mM this compound, 3.77 mM 8S-HEPE, and 3.13 mM 10S-HDoHE for 60, 90, and 60 min, with 87, 75, and 63% molar conversions, respectively .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a major lipoxygenase product in PMA-treated murine epidermis . It is known to be metabolized by cyclooxygenases, lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes to form biologically active eicosanoids .
Eigenschaften
IUPAC Name |
(5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUNAYAEIJYXRB-VYOQERLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101033819 | |
| Record name | 8(S)-Hydroxyeicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101033819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-HETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
98462-03-4 | |
| Record name | 8(S)-Hydroxyeicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98462-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8(S)-Hydroxyeicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101033819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8(S)-Hydroxy-(5Z,9E,11Z,14Z)-eicosatetraenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for 8S-HETE in the body?
A1: this compound has been identified as a natural ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα). [, ] This interaction with PPARα appears to be key to its biological activity, particularly in inducing differentiation of specific cell types.
Q2: How does this compound contribute to keratinocyte differentiation?
A2: Studies using transgenic mice overexpressing 8-lipoxygenase (8-LOX), the enzyme responsible for this compound synthesis, revealed enhanced differentiation in skin, tongue, and stomach tissues. [] This differentiation was linked to increased keratin-1 expression, a marker of keratinocyte differentiation. Further experiments indicated that this compound's activation of PPARα plays a crucial role in this process. []
Q3: Are there other biological processes where this compound and PPARα are implicated?
A3: Research suggests that this compound, via PPARα activation, might be involved in inflammatory skin conditions. While the specific mechanisms are still under investigation, studies comparing 8-LOX activity in mice and humans suggest potentially analogous roles in inflammatory dermatoses. []
Q4: Beyond PPARα, does this compound interact with other targets?
A4: While PPARα is identified as a primary target, research suggests that this compound might possess alternative mechanisms of action. For instance, it can be further metabolized by enzymes like allene oxide synthase (cAOS) into various metabolites, including epoxides and other hydroxylated forms. [] These metabolites might have their own biological targets and effects, contributing to the overall influence of this compound.
Q5: What is the chemical structure of this compound?
A5: this compound is a monohydroxylated derivative of arachidonic acid. Its full chemical name is 8S-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid. While the provided research papers do not explicitly state its molecular formula and weight, these can be deduced from its structure. Spectroscopic data is not directly provided in the research abstracts.
Q6: Can this compound be produced using biotechnological approaches?
A6: Yes, recombinant Escherichia coli cells expressing mouse arachidonate 8S-lipoxygenase have been successfully used to produce this compound from arachidonic acid with high molar conversion rates. [, ] This approach highlights the potential for biotechnological production of this compound for research and potentially therapeutic applications.
Q7: Does modifying the structure of this compound affect its activity?
A7: While specific structure-activity relationship (SAR) studies for this compound were not detailed in the abstracts, research on related molecules like epoxyalcohols and trioxilins, derived from the same metabolic pathway, suggests that structural modifications can significantly influence PPARα activation. [] Further research focused on this compound analogs and their interaction with PPARα would be valuable to understand structural determinants of activity.
Q8: Are there specific analytical techniques used to study this compound?
A8: While not extensively detailed, the research papers mention techniques such as high-performance liquid chromatography (HPLC) for separating and identifying this compound and its metabolites. [, ] Other analytical methods commonly used in lipid analysis, like mass spectrometry and nuclear magnetic resonance spectroscopy, are likely employed for further characterization and quantification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















